N-Ethyl-N-({[tris(4-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine
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Overview
Description
N-Ethyl-N-({[tris(4-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine is a complex organotin compound Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms This particular compound is notable for its unique structure, which includes ethyl and ethanamine groups, as well as a tris(4-methylphenyl)stannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-({[tris(4-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine typically involves multiple steps. One common method involves the reaction of tris(4-methylphenyl)stannyl chloride with N-ethyl ethanamine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-({[tris(4-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler organotin derivatives.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
N-Ethyl-N-({[tris(4-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-Ethyl-N-({[tris(4-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-({[tris(4-methylphenyl)stannyl]sulfanyl}carbonothioyl)methanamine
- N-Ethyl-N-({[tris(4-methylphenyl)stannyl]sulfanyl}carbonothioyl)propanamine
Uniqueness
N-Ethyl-N-({[tris(4-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62116-88-5 |
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Molecular Formula |
C26H31NS2Sn |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
tris(4-methylphenyl)stannyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/3C7H7.C5H11NS2.Sn/c3*1-7-5-3-2-4-6-7;1-3-6(4-2)5(7)8;/h3*3-6H,1H3;3-4H2,1-2H3,(H,7,8);/q;;;;+1/p-1 |
InChI Key |
WTPWILCIEAFCNF-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=S)S[Sn](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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